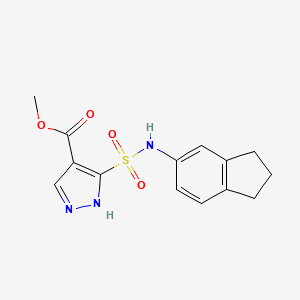
methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring, a sulfamoyl group, and an indene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfamoyl Group: This step involves the reaction of the pyrazole derivative with a sulfonamide, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the sulfamoyl linkage.
Attachment of the Indene Moiety: The indene group can be introduced via a Friedel-Crafts alkylation reaction, where the indene acts as the electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the sulfamoyl group or the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), thiols (RSH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amides, thiols
科学研究应用
Methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Material Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfamoyl and pyrazole-containing molecules.
作用机制
The mechanism by which methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases, receptors involved in signal transduction.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
- Methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-3-carboxylate
- Methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxamide
Uniqueness
Methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of its functional groups, which may confer distinct biological activity or chemical reactivity compared to its analogs.
属性
IUPAC Name |
methyl 5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-21-14(18)12-8-15-16-13(12)22(19,20)17-11-6-5-9-3-2-4-10(9)7-11/h5-8,17H,2-4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRODYFHLSWSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














